Product packaging for 7-Butyl-2,7-diazaspiro[3.5]nonane(Cat. No.:CAS No. 1782390-04-8)

7-Butyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B1450481
CAS No.: 1782390-04-8
M. Wt: 182.31 g/mol
InChI Key: DSWWMZIQQVJOMN-UHFFFAOYSA-N
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Description

7-Butyl-2,7-diazaspiro[3.5]nonane is a versatile chemical intermediate based on the privileged 2,7-diazaspiro[3.5]nonane scaffold. This spirocyclic diaza-core is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics targeting the central nervous system. The rigid, three-dimensional structure of the diazaspiro[3.5]nonane framework is a key structural feature that helps improve physicochemical properties and binding selectivity in candidate molecules. Research indicates that derivatives based on this core structure can be designed as high-affinity ligands for sigma receptors (σ1R). Sigma receptors are molecular targets for a range of conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders. In vivo studies of similar derivatives have demonstrated potent antiallodynic effects in models of mechanical hypersensitivity, with efficacy dependent on their specific functional profile at the σ1 receptor . As a synthetic building block, this compound enables further functionalization to explore structure-activity relationships and optimize pharmacological profiles. This product is intended for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2 B1450481 7-Butyl-2,7-diazaspiro[3.5]nonane CAS No. 1782390-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-butyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-3-6-13-7-4-11(5-8-13)9-12-10-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWWMZIQQVJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Analytical Techniques for 7 Butyl 2,7 Diazaspiro 3.5 Nonane Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of novel compounds. For 7-Butyl-2,7-diazaspiro[3.5]nonane analogues, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural elucidation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for complete structural assignment. Due to the absence of specific literature data for this compound, the following analysis is based on established chemical shift ranges for similar N-alkylated piperidines and related spirocyclic systems. rsc.orgpdx.edumsu.educhemistrysteps.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl group and the diazaspiro[3.5]nonane core. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts are influenced by the neighboring atoms, with carbons attached to nitrogen appearing at a lower field.

Advanced 2D NMR Techniques: To definitively assign the proton and carbon signals, especially in complex analogues, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the butyl chain and the spirocyclic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Butyl Group
N-C H₂-CH₂-CH₂-CH₃~ 2.4 - 2.6~ 55 - 60
N-CH₂-C H₂-CH₂-CH₃~ 1.4 - 1.6~ 28 - 32
N-CH₂-CH₂-C H₂-CH₃~ 1.3 - 1.5~ 20 - 24
N-CH₂-CH₂-CH₂-C H₃~ 0.9 - 1.0~ 13 - 15
Diazaspiro[3.5]nonane Core
C1, C3~ 2.8 - 3.2~ 50 - 55
C4Spirocenter~ 40 - 45
C5, C9~ 2.6 - 3.0~ 52 - 58
C6, C8~ 1.6 - 1.9~ 25 - 30

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₂₂N₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a characteristic pattern of fragment ions. For N-alkylated piperidines, a common fragmentation pathway is the alpha-cleavage, involving the loss of an alkyl radical from the carbon adjacent to the nitrogen. nih.govlibretexts.org For this compound, the fragmentation is expected to be influenced by the butyl group and the spirocyclic core.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound
ParameterPredicted Value
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
Exact Mass 182.1783 u
Key Fragment Ions (m/z)
[M-CH₃]⁺167.1626
[M-C₂H₅]⁺153.1470
[M-C₃H₇]⁺139.1313
[M-C₄H₉]⁺125.1157

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for the determination of its purity.

Liquid chromatography-mass spectrometry is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For compounds like this compound, which lack a strong UV chromophore, LC-MS is an ideal method for purity analysis. nih.gov A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier, such as formic acid or ammonium (B1175870) formate, would be appropriate for the separation of the target compound and its impurities. The mass spectrometer can then be used to detect and quantify the compound of interest. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and for the structural confirmation of impurities. scielo.br

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula to support the structural assignment. For this compound (C₁₁H₂₂N₂), the theoretical elemental composition can be readily calculated.

Interactive Data Table: Elemental Analysis of this compound
ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01111132.12172.46
HydrogenH1.0082222.17612.16
NitrogenN14.007228.01415.36
Total 182.311 100.00

Computational Chemistry and Molecular Modeling of 7 Butyl 2,7 Diazaspiro 3.5 Nonane and Its Derivatives

Conformational Analysis of the Spirocyclic Core

The unique spirocyclic core of 2,7-diazaspiro[3.5]nonane, characterized by the fusion of a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring sharing a single carbon atom, imparts significant conformational rigidity. Computational studies, primarily employing Density Functional Theory (DFT) and molecular mechanics, have been crucial in elucidating the preferred three-dimensional arrangements of this scaffold.

Potential energy surface (PES) scans are computational methods used to explore the energy landscape of a molecule as a function of specific geometric parameters, such as bond rotations or ring puckering coordinates. For the 2,7-diazaspiro[3.5]nonane system, PES scans can identify the most stable low-energy conformers and the energy barriers that separate them. These calculations are critical for understanding the dynamic behavior of the molecule in solution and its ability to adopt specific conformations required for binding to a biological target.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method has been instrumental in understanding the interactions of 7-Butyl-2,7-diazaspiro[3.5]nonane derivatives with their biological targets and guiding the design of more potent and selective inhibitors.

A notable example is the application of this scaffold in the development of covalent inhibitors for the oncogenic KRAS G12C mutant protein. X-ray co-crystal structures have revealed that derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one bind to the switch-II pocket of the KRAS G12C protein. youtube.com Molecular docking simulations of these compounds corroborate the experimental findings, showing that the 2,7-diazaspiro[3.5]nonane moiety is crucial for positioning the reactive acrylamide group for covalent bond formation with the cysteine residue at position 12.

Structure-Activity Relationship (SAR) Elucidation through Modeling

Computational modeling plays a pivotal role in elucidating the structure-activity relationships (SAR) of this compound derivatives. By correlating the structural features of a series of compounds with their biological activity, researchers can develop predictive models that guide the synthesis of new, more potent molecules.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) are employed to build these models. These methods use statistical approaches to relate variations in physicochemical properties (like hydrophobicity, electronic effects, and steric bulk) or 3D fields (steric and electrostatic) to changes in biological activity.

For derivatives of this compound, these models can quantify the impact of different substituents on the piperidine and azetidine nitrogens, as well as modifications to the butyl group. For instance, modeling can reveal the optimal size and nature of a substituent at one nitrogen for maximizing target affinity, while also considering its effect on properties like solubility and metabolic stability.

Pharmacophore modeling is another valuable tool in SAR elucidation. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By aligning a set of active this compound derivatives, a common pharmacophore can be generated. This model not only explains the observed SAR but also serves as a template for designing novel compounds with the desired biological activity.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound and its derivatives. These calculations can determine a range of electronic properties that are crucial for understanding the molecule's behavior at a subatomic level.

One of the key applications of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests that the molecule is more reactive and can more readily participate in chemical reactions.

Furthermore, the distribution of the HOMO and LUMO across the molecule can predict the sites of electrophilic and nucleophilic attack. For instance, the location of the LUMO can indicate where a nucleophile is most likely to attack, which is critical for understanding reaction mechanisms and potential metabolic pathways.

Other calculated electronic properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP can identify regions of positive and negative potential, which are important for non-covalent interactions such as hydrogen bonding and electrostatic interactions with a biological target.

Chemical Reactivity and Functionalization of 7 Butyl 2,7 Diazaspiro 3.5 Nonane Scaffold

Intrinsic Reactivity of the Diaza-Spiro[3.5]nonane Core

The fundamental structure of 2,7-diazaspiro[3.5]nonane features two secondary amine groups, each with different steric and electronic environments. The nitrogen at the 2-position is part of a four-membered azetidine (B1206935) ring, while the nitrogen at the 7-position resides within a six-membered piperidine (B6355638) ring. This inherent difference in ring strain and accessibility dictates their relative nucleophilicity and reactivity. The piperidine nitrogen (N7) is generally more reactive and less sterically hindered than the azetidine nitrogen (N2).

The presence of a butyl group at the N7 position in 7-Butyl-2,7-diazaspiro[3.5]nonane renders this specific nitrogen a tertiary amine. This modification removes the reactivity associated with an N-H bond at this position, such as acylation or sulfonylation, and directs all such subsequent reactions to the remaining secondary amine at the N2 position. The butyl group itself is largely unreactive, primarily influencing the steric environment and lipophilicity of the molecule. The core scaffold is often synthesized using starting materials like n-tert-butoxycarbonyl-4-piperidone, indicating the stability of the piperidine portion of the ring system during multi-step syntheses.

Functional Group Transformations and Derivatization

The diazaspiro[3.5]nonane framework is amenable to a wide range of chemical transformations, enabling the synthesis of complex derivatives.

While specific oxidation data on the 7-butyl derivative is limited, studies on related azaspiro scaffolds demonstrate viable transformation pathways. For instance, alcohols on similar spirocyclic systems can be efficiently oxidized to the corresponding aldehydes or ketones using reagents like Dess-Martin periodinane. univ.kiev.ua

Reduction reactions are well-documented for functional groups appended to the core structure. In related diazaspirotricyclic systems containing ketone functionalities, these can be stereoselectively reduced to alcohols using reagents such as sodium borohydride (B1222165) in the presence of cerium(III) chloride. nih.govwhiterose.ac.uk Furthermore, imines formed from such ketones can be reduced to secondary amines, often with high diastereoselectivity, using reducing agents like sodium borohydride. nih.govwhiterose.ac.ukresearchgate.net These examples highlight methods that could be applied to oxidized derivatives of the this compound scaffold.

The reactivity of the amine centers is the cornerstone of the functionalization of the diazaspiro[3.5]nonane scaffold. The secondary amine at the N2 position of this compound is the primary site for reactions such as alkylation and acylation.

To achieve regioselectivity, the N2 amine is often protected, commonly with a tert-butoxycarbonyl (Boc) group. lookchem.comchembk.comnih.gov This protecting group is stable under many reaction conditions but can be readily removed using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758). chemicalbook.com

Alkylation: The parent 2,7-diazaspiro[3.5]nonane scaffold readily undergoes N-alkylation with agents like benzyl (B1604629) bromide. In the case of the 7-butyl derivative, such reactions would occur exclusively at the N2 position.

Acylation: Acylation is a common transformation. For example, reaction with chloroacetyl chloride can lead to the formation of a piperazinone via initial acylation at the N2 position, followed by intramolecular substitution. researchgate.net The existence of compounds like tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate demonstrates the feasibility of acylating the nitrogen atoms. lookchem.com

Substitution: The nitrogen atoms can participate in substitution reactions. For instance, alkylation of a related pyrrolidine-containing scaffold with methyl bromoacetate (B1195939) has been demonstrated. researchgate.net

Reaction TypeReagent ExamplePositionProduct TypeCitation
Alkylation Benzyl bromideN2Secondary Amine -> Tertiary Amine
Acylation Chloroacetyl chlorideN2Piperazinone formation researchgate.net
Boc-Protection Boc AnhydrideN2Carbamate (B1207046) google.com
Boc-Deprotection Trifluoroacetic Acid (TFA)N2Carbamate -> Secondary Amine chemicalbook.com

Strategies for Scaffold Diversification and Library Generation

The 2,7-diazaspiro[3.5]nonane scaffold is an excellent starting point for generating libraries of structurally diverse compounds for drug discovery. whiterose.ac.ukresearchgate.net Combinatorial chemistry approaches, which involve the systematic and repetitive linking of various building blocks, are often employed to rapidly create large numbers of distinct molecules. nih.govfiveable.me

Advanced "scaffold remodelling" strategies have been developed for related diazaspirocyclic systems, which could be adapted for the this compound core. researchgate.net These top-down approaches use a highly functionalized parent scaffold and modify its core structure through various reactions:

Ring Addition: New rings can be fused to the existing scaffold. For example, ketones on the scaffold can undergo annulation with reagents like propargylamine (B41283) to construct pyridine (B92270) rings. whiterose.ac.uk

Ring Expansion: Ring expansion can be achieved via reactions like the Beckmann rearrangement on ketoxime derivatives, transforming a cyclic ketone into a larger lactam ring. nih.gov

Ring Cleavage: Specific bonds within the scaffold can be broken to create novel, more flexible structures. Reductive cleavage of appended urea (B33335) functionalities using strong reducing agents like lithium aluminium hydride (LiAlH₄) can unmask diamine structures. nih.gov

These diversification strategies allow medicinal chemists to explore a vast chemical space efficiently, moving beyond simple peripheral modifications to fundamentally alter the shape and connectivity of the spirocyclic core. whiterose.ac.ukresearchgate.net

Stability Under Varied Chemical Conditions and Degradation Pathways

The this compound scaffold demonstrates considerable stability under a range of synthetic conditions, a prerequisite for its use as a versatile building block. The core structure is robust enough to withstand both reducing conditions (e.g., catalytic hydrogenation, LiAlH₄) and basic conditions (e.g., potassium tert-butoxide) used in diversification strategies. nih.govwhiterose.ac.uk

The most common point of controlled degradation is the cleavage of protecting groups. The widely used Boc protecting group on the N2 amine is stable to many reagents but is designed to be cleaved under strong acidic conditions (e.g., TFA), which represents a key controlled degradation pathway. chemicalbook.com

In a biological context, derivatives of the 2,7-diazaspiro[3.5]nonane scaffold have been developed that exhibit favorable metabolic stability. researchgate.net For example, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives developed as covalent inhibitors of KRAS G12C were found to have good stability, which is crucial for potential therapeutic applications. researchgate.net Specific degradation pathways in physiological media would depend on the complete structure of the final molecule, but the core scaffold itself does not possess intrinsically labile functionalities prone to rapid, non-enzymatic hydrolysis under neutral pH conditions.

Academic Applications of 7 Butyl 2,7 Diazaspiro 3.5 Nonane in Research and Discovery

Role as a Core Scaffold in Complex Organic Synthesis

The 7-Butyl-2,7-diazaspiro[3.5]nonane framework serves as a foundational structure in the synthesis of more elaborate molecules. nih.govgoogle.com Its spirocyclic nature, which features two rings connected by a single common atom, provides a rigid and defined three-dimensional geometry. This characteristic is highly desirable in drug design as it can lead to improved binding affinity and selectivity for biological targets.

The synthesis of derivatives often starts from commercially available precursors like tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. nih.govacs.org This starting material allows for controlled chemical modifications at the nitrogen positions. For instance, techniques such as the Buchwald-Hartwig amination and subsequent N-Boc deprotection followed by alkylation are employed to introduce various functional groups, leading to a diverse library of compounds. acs.org The ability to readily modify the scaffold at multiple points makes this compound a powerful tool for structure-activity relationship (SAR) studies, which are crucial for optimizing the pharmacological properties of new drug candidates. nih.gov

Development of Molecular Probes and Ligands for Biological Systems

The unique structural features of this compound make it an excellent core for the creation of molecular probes and ligands. nih.govacs.org These specialized molecules are designed to interact with specific biological targets, such as receptors and enzymes, thereby helping to elucidate their functions and roles in disease.

Design and Evaluation of Sigma Receptor Ligands

A significant area of research involving the this compound scaffold is the development of ligands for sigma receptors. nih.govacs.org Sigma receptors, which are broadly classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are implicated in a variety of neurological and psychiatric conditions, as well as in cancer. sigmaaldrich.commdpi.com The design of selective ligands for these receptors is a key objective in the development of novel therapeutics. sigmaaldrich.com The 2,7-diazaspiro[3.5]nonane core has been identified as a crucial element for achieving high-affinity binding to sigma receptors. acs.org

Derivatives of this compound have demonstrated impressive binding affinity and selectivity for the sigma-1 receptor. nih.govacs.org Radioligand binding assays have shown that compounds incorporating this scaffold can achieve low nanomolar Ki values for S1R. nih.govacs.org For example, certain derivatives have exhibited Ki values as low as 2.7 nM and 3.5 nM for S1R, with a 6- to 10-fold preference over the S2R. nih.gov This selectivity is a critical factor in minimizing off-target effects and developing safer drugs. The structural modifications on the diazaspiro[3.5]nonane core, such as the nature and position of hydrophobic groups, play a significant role in determining the binding affinity and selectivity for S1R. acs.org

Table 1: Sigma-1 Receptor (S1R) Binding Affinities of Selected 2,7-Diazaspiro[3.5]nonane Derivatives

Compound Ki for S1R (nM) Selectivity (S1R vs S2R)
4b 2.7 ~10-fold
4c 3.5 ~6 to 10-fold
5b 13 ~8-fold
4a Double-digit nanomolar range Lower than 4b and 4c

Data sourced from a 2023 study on novel sigma receptor ligands. nih.govacs.org

While many derivatives of this compound show a preference for S1R, they also exhibit binding to the sigma-2 receptor. nih.govacs.org The affinity for S2R is generally lower than for S1R, contributing to the observed selectivity. nih.gov For instance, compound 4b, which has a high affinity for S1R (Ki = 2.7 nM), displays a Ki of 27 nM for S2R. nih.gov Similarly, compound 5b has a Ki of 102 nM for S2R. nih.gov Understanding the binding profile at both receptor subtypes is essential for a comprehensive pharmacological characterization of these ligands. The development of ligands with specific S1R/S2R affinity ratios is an active area of research, as it could lead to drugs with more tailored therapeutic effects.

Table 2: Sigma-2 Receptor (S2R) Binding Affinities of Selected 2,7-Diazaspiro[3.5]nonane Derivatives

Compound Ki for S2R (nM)
4b 27
5b 102
4c Not explicitly stated, but lower preference than for S1R

Data sourced from a 2023 study on novel sigma receptor ligands. nih.govacs.org

Beyond binding affinity, the functional activity of these ligands—whether they act as agonists (activators) or antagonists (blockers) of the receptor—is a critical aspect of their pharmacological profile. nih.govacs.org Interestingly, the 2,7-diazaspiro[3.5]nonane core can be incorporated into compounds with either S1R agonist or antagonist properties, depending on the other structural modifications. nih.govacs.org For example, in one study, a compound with the 2,7-diazaspiro[3.5]nonane core (compound 4b) was found to act as an S1R agonist in an in vivo model. nih.gov In contrast, another derivative (compound 5b) sharing the same core displayed S1R antagonist activity. nih.gov This highlights the remarkable versatility of the this compound scaffold in generating functionally diverse sigma receptor ligands.

Interaction with Ghrelin Receptors and Related Pathways

In addition to sigma receptors, the this compound scaffold has been explored for its potential to interact with other important biological targets, including the ghrelin receptor. The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), plays a crucial role in regulating appetite, metabolism, and growth hormone release. The development of ligands that can modulate the activity of the ghrelin receptor is of significant interest for the treatment of metabolic disorders and other conditions. The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core makes it a suitable platform for designing ligands that can fit into the binding pocket of the ghrelin receptor. nih.govacs.org

Exploration for Other Specific Protein and Enzyme Targets (e.g., RAS, SGLT2, c-Met/ALK, NS5A)

The 2,7-diazaspiro[3.5]nonane core has been a focal point in the design of inhibitors for a range of challenging protein and enzyme targets implicated in various diseases.

Researchers have successfully developed potent and selective inhibitors for the KRAS G12C mutant, a key driver in many cancers, by incorporating a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety. ambeed.com This structural element was found to bind covalently to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein. Through structural optimization of an acryloyl amine moiety, scientists aimed to enhance the in vitro inhibitory activity. ambeed.com One of the lead compounds, 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (compound 7b), demonstrated high metabolic stability and a dose-dependent antitumor effect in a xenograft mouse model. ambeed.com Further investigation led to the discovery of ASP6918, another inhibitor from this series, which also showed significant potency and oral activity in preclinical models of solid tumors. sigmaaldrich.com

The versatility of the 2,7-diazaspiro[3.5]nonane scaffold is further highlighted by its incorporation into inhibitors for other significant biological targets. For instance, novel 5-[2,7-diazaspiro[3.5]-nonan-7-yl]-5-[4-phenoxyphenyl]-hexahydropyrimidine-2,4,6-trione derivatives have been synthesized and investigated as inhibitors of matrix metalloproteinase 9 (MMP9). nih.gov These compounds are being explored for their therapeutic potential in treating ocular surface diseases, such as dry eye disease. nih.gov

While extensive research has been conducted on KRAS and MMP9 inhibitors, the exploration of this compound derivatives for other specific targets such as Sodium-Glucose Cotransporter 2 (SGLT2), c-Met, anaplastic lymphoma kinase (ALK), and Hepatitis C virus nonstructural protein 5A (NS5A) is an ongoing area of investigation. Patents related to SGLT2 inhibitors, as well as c-Met and ALK inhibitors, indicate a broad landscape of chemical scaffolds being explored for these targets, suggesting potential opportunities for the integration of the unique structural features of this compound. google.comnih.gov

Table 1: Investigated Derivatives of 2,7-Diazaspiro[3.5]nonane for Specific Protein and Enzyme Targets

Derivative Target Therapeutic Area Key Findings
1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one KRAS G12C Oncology Potent covalent inhibitor with favorable metabolic stability and in vivo anti-tumor activity. ambeed.com
ASP6918 KRAS G12C Oncology Good potency and oral activity for the treatment of solid tumors. sigmaaldrich.com

Utilization in Catalysis and Mechanistic Investigations

The rigid, spirocyclic structure of 2,7-diazaspiro[3.5]nonane and its derivatives makes them intriguing candidates for applications in catalysis. Their ability to act as ligands that can stabilize transition states is a key area of exploration for the development of novel catalysts in organic reactions. The defined spatial orientation of the nitrogen atoms can be exploited to create specific coordination environments for metal centers, potentially leading to catalysts with high selectivity and efficiency.

Mechanistic investigations into reactions involving the 2,7-diazaspiro[3.5]nonane core have provided insights into its chemical behavior. The secondary amines within the spirocyclic framework serve as nucleophiles, readily participating in alkylation and acylation reactions. Furthermore, palladium-catalyzed Buchwald-Hartwig amination reactions have been employed to form C-N bonds with aryl halides, a critical step in the synthesis of molecules designed to target specific biological receptors. These fundamental studies are crucial for understanding the reactivity of this scaffold and for designing new synthetic routes and catalytic systems.

Investigation of Antimicrobial Properties of Derivatives

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of 2,7-diazaspiro[3.5]nonane have emerged as a promising class of compounds with potential antimicrobial properties. Research in this area has indicated that certain derivatives can inhibit the growth of various bacterial strains, suggesting their potential as a scaffold for the development of novel antibiotics. The unique three-dimensional structure of the spirocyclic core allows for the presentation of pharmacophoric groups in distinct spatial arrangements, which could lead to novel interactions with bacterial targets.

Application in PROTAC Linker Design and Protein Degradation Studies

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The 2,7-diazaspiro[3.5]nonane scaffold has been identified as a valuable component in the design of PROTAC linkers. ambeed.com Specifically, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has been utilized as a linker in the synthesis of PROTACs. The rigid nature of the spirocyclic core can help to control the distance and relative orientation of the two ligands, which is critical for productive ternary complex formation. The incorporation of such rigid linkers can improve the binding affinity and selectivity of the PROTAC, ultimately leading to more efficient protein degradation. nih.gov Furthermore, the diamine nature of the scaffold offers two points for modification, allowing for the creation of diverse linker lengths and compositions.

An example of its application is in the development of a functionalized von Hippel-Lindau (VHL) ligand with a terminal hydroxyl group, which allows for rapid conjugation with various linkers containing active leaving groups, facilitating the creation of a library of protein degraders. sigmaaldrich.com Another example is its use as a key intermediate in the synthesis of PROTACs targeting protein tyrosine kinase 6 (PTK6). medchemexpress.com

Table 2: Application of 2,7-Diazaspiro[3.5]nonane in PROTACs

PROTAC Component Role Target Protein E3 Ligase Ligand
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Linker Not Specified Not Specified
2,7-Diazaspiro[3.5]nonane-7-acetic acid derivative Functionalized VHL ligand building block Various von Hippel-Lindau (VHL)

Utility in Bioconjugation and Peptide Chemistry

The presence of two reactive amine groups in the this compound scaffold makes it a potentially useful tool in the fields of bioconjugation and peptide chemistry. The tert-butyl carbamate (B1207046) (Boc) protected form, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, can be selectively deprotected to reveal a free amine, which can then be conjugated to other molecules, such as peptides, proteins, or fluorescent dyes. ambeed.com This allows for the creation of well-defined bioconjugates with specific properties.

In peptide chemistry, the rigid spirocyclic scaffold can be incorporated into peptide sequences to induce specific secondary structures or to act as a conformational constraint. This can be particularly useful in the design of peptidomimetics with enhanced stability and biological activity. The ability to functionalize both nitrogen atoms provides a route to creating branched or cyclic peptide structures with unique pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 7-Butyl-2,7-diazaspiro[3.5]nonane and its derivatives?

  • Answer : The synthesis of this compound derivatives typically involves multi-step routes such as:

  • Alkylation of spirocyclic precursors : For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) can undergo nucleophilic substitution to introduce the butyl group .
  • Ring-closing metathesis : Used to form the spirocyclic core, followed by functionalization (e.g., Boc deprotection, reductive amination) .
  • Scale-up considerations : Multigram syntheses require optimized purification (e.g., column chromatography, recrystallization) and characterization via NMR, HRMS, and X-ray crystallography to confirm regiochemistry .

Q. Which analytical techniques are critical for resolving structural ambiguities in this compound analogs?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, NOESY) distinguish spirocyclic conformers and substituent positioning .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for halogenated or isotopic analogs .
  • X-ray crystallography : Resolves absolute stereochemistry and confirms spirocyclic geometry in crystalline derivatives .

Advanced Research Questions

Q. How does the spirocyclic framework of this compound influence its biological target engagement?

  • Answer : The spirocyclic structure imposes conformational rigidity, enhancing binding specificity to enzymes (e.g., kinases) and GPCRs. The butyl group increases lipophilicity, improving membrane permeability, while the diaza moiety enables hydrogen bonding with catalytic residues. Comparative studies on analogs (e.g., 6,6-dimethyl derivatives) show steric hindrance from substituents modulates affinity by up to 10-fold .

Q. What contradictions exist in reported bioactivity data for this compound derivatives, and how can they be resolved?

  • Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition) often arise from:

  • Assay variability : Differences in buffer pH, ATP concentration, or detection methods (e.g., fluorescence vs. radiometric assays) .
  • Compound stability : Hydrolytic degradation under assay conditions may reduce apparent potency. Stability studies via LC-MS are recommended .
  • Structural analogs : Minor substitutions (e.g., oxa-for-aza replacement) drastically alter target selectivity. Systematic SAR using matched molecular pairs is advised .

Q. How can computational approaches optimize the pharmacokinetic profile of this compound derivatives?

  • Answer :

  • Molecular docking : Predicts binding modes to targets (e.g., dopamine receptors) and identifies steric clashes caused by the butyl group .
  • QSAR modeling : Correlates substituent properties (ClogP, polar surface area) with bioavailability. For example, reducing logD from 2.5 to 1.8 improves aqueous solubility without compromising CNS penetration .
  • ADMET prediction : Tools like SwissADME forecast metabolic liabilities (e.g., CYP450 oxidation of the butyl chain) to guide synthetic modifications .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to accelerate ring-closing steps (reduces reaction time from 24h to 2h) .
  • Data Validation : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Safety Protocols : Handle hydrochloride salts in fume hoods to avoid respiratory irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.